8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride
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Overview
Description
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride is a useful research compound. Its molecular formula is C13H17Cl3F3N3S and its molecular weight is 410.71. The purity is usually 95%.
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Scientific Research Applications
Radioprotective Properties
Synthesis and Preliminary Evaluation of a New Quinuclidine Derivative as a Radioprotective Agent This study discusses the preparation of 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride and its potential radioprotective properties against lethal doses of X-radiation in mice. The study revealed optimum protection in mice pretreated with the compound, where 58.3% survived. A toxicity study indicated an intraperitoneal (i.p.) LD50 of the compound to be 295 mg/kg (Shapiro, Tansy, & Elkin, 1968).
Liver Injury Protection
Effects of 8-(2-Dimethylaminoethyl)-3-oxo-4-phenyl-1-thia-4,8-diazaspiro[4,5]Decane Dihydrochloride Monohydrate on Carbon Tetrachloride-Induced Liver Injury The effects of the compound on carbon tetrachloride (CCl4)-induced liver injury were investigated in rats. The compound significantly prevented CCl4-induced attenuation of the plasma cyclic AMP response to glucagon stimulation and suppressed increases in serum transaminases. It also rectified reductions in microsomal glucose-6-phosphatase activity and cytochrome P-450 concentrations to nearly normal levels, demonstrating protective effects against CCl4-induced liver injury (Hatta, Suzuki, Miyamoto, Takemura, & Ohshika, 1986).
Supramolecular Arrangements
Supramolecular Arrangements Based on Cyclohexane-5-Spirohydantoin Derivatives This research focused on the preparation and analysis of compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. The study explored the relationship between molecular structure and crystal structure, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Anticancer and Antidiabetic Applications
Development of a Novel Series of Anticancer and Antidiabetic Spirothiazolidines Analogs
This paper discussed the preparation of 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its reaction with various nucleophiles. The synthesized compounds showed significant anticancer activities against human breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. Additionally, some compounds displayed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a positive control for antidiabetic activity (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Mechanism of Action
Target of Action
The compound contains a trifluoromethylpyridine (TFMP) moiety . TFMP derivatives are used in the pharmaceutical industry and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3S.2ClH/c14-10-7-9(13(15,16)17)8-18-11(10)20-4-1-12(2-5-20)19-3-6-21-12;;/h7-8,19H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYDSFJADBWQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NCCS2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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